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This technical guide provides a comprehensive overview of the spectral data for 1-
iodoadamantane, a key intermediate in various chemical syntheses, particularly in the

development of pharmaceuticals and advanced materials. This document is intended for

researchers, scientists, and drug development professionals, offering a detailed analysis of its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary
1-Iodoadamantane (C₁₀H₁₅I) is a halogenated derivative of adamantane, characterized by its

rigid, cage-like structure. Understanding its spectroscopic properties is crucial for its

identification, purity assessment, and the elucidation of reaction mechanisms. This guide

presents a concise compilation of its ¹H NMR, ¹³C NMR, IR, and MS spectral data, supported

by detailed experimental protocols for data acquisition.

Data Presentation
The spectral data for 1-iodoadamantane are summarized in the following tables for ease of

reference and comparison.

Table 1: ¹H NMR Spectral Data for 1-Iodoadamantane
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.25 Broad Singlet 6H 3 x CH₂ (β-positions)

~2.15 Broad Singlet 3H 3 x CH (γ-positions)

~1.70 Broad Singlet 6H 3 x CH₂ (δ-positions)

Note: ¹H NMR spectra of adamantane derivatives often exhibit broad, overlapping signals due

to complex coupling patterns and the high symmetry of the adamantane cage. The chemical

shifts are approximate and can vary with the solvent used.

Table 2: ¹³C NMR Spectral Data for 1-Iodoadamantane
Chemical Shift (δ) ppm Assignment

57.1 C-I (α-carbon)

54.3 CH₂ (β-carbons)

36.9 CH (γ-carbons)

34.5 CH₂ (δ-carbons)

Source: High-resolution solid-state ¹³C NMR spectra.[1]

Table 3: Infrared (IR) Spectroscopy Peak List for 1-
Iodoadamantane

Wavenumber (cm⁻¹) Intensity Assignment

~2900-3000 Strong C-H stretch (alkane)

~1450 Medium CH₂ scissoring

~1350 Medium C-H bend

~1050 Medium C-C stretch

~600-500 Medium-Weak C-I stretch
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Note: The IR spectrum of 1-iodoadamantane is dominated by the characteristic absorptions of

the adamantane cage. The C-I stretch is typically weak and found in the fingerprint region.

Table 4: Mass Spectrometry (MS) Data for 1-
Iodoadamantane

m/z Relative Intensity (%) Proposed Fragment

262 Moderate [M]⁺ (Molecular Ion)

135 High [M-I]⁺ (Adamantyl cation)

127 Moderate [I]⁺

Note: The mass spectrum is characterized by the facile cleavage of the C-I bond, leading to a

prominent adamantyl cation peak at m/z 135. The molecular ion peak at m/z 262 is observable.

[2]

Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 1-iodoadamantane is prepared by dissolving 10-20 mg of

the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5

mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-10 ppm.
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¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 512-1024 scans are typically required for good signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-80 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: As 1-iodoadamantane is a solid, the KBr pellet method is commonly

used. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium

bromide (KBr) (100-200 mg) and pressed into a transparent pellet.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

A background spectrum of a pure KBr pellet is recorded and subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion

probe or through a gas chromatograph (GC-MS). For GC-MS, a solution of the sample in a

volatile organic solvent is injected.
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Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is

typically used.

Data Acquisition:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 50-300.

Scan Speed: 1-2 scans/second.

Visualization of Analytical Workflow
The logical flow for the spectroscopic analysis of 1-iodoadamantane is illustrated in the

following diagram.
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Caption: Workflow for the spectroscopic identification of 1-iodoadamantane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 1-Iodoadamantane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585816#1-iodoadamantane-spectral-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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